1-Ethylsulfanylsulfonyl-4-methylbenzene
Description
Properties
CAS No. |
28519-30-4 |
|---|---|
Molecular Formula |
C9H12O2S2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
1-ethylsulfanylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C9H12O2S2/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
ZHDRHFQEQCTJNX-UHFFFAOYSA-N |
Canonical SMILES |
CCSS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key attributes of selected analogs:
Key Observations:
- Electron Effects : Sulfonyl groups (–SO$_2$R) withdraw electron density, enhancing stability toward oxidation but reducing nucleophilic aromatic substitution activity compared to sulfanyl (–SR) groups, which donate electrons .
- Reactivity : Chloromethyl derivatives (e.g., 4-Methylsulfonylbenzyl chloride) exhibit high reactivity for alkylation or cross-coupling, critical in drug synthesis .
- Functional Diversity : Azide-containing sulfonates (e.g., 1-[(2-azidoethoxy)sulfonyl]-4-methylbenzene) enable bioorthogonal "click" reactions, useful in bioconjugation .
Q & A
Q. What are the optimal synthetic routes for 1-Ethylsulfanylsulfonyl-4-methylbenzene, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves nitration and sulfonylation. For example:
- Step 1: React 1-(ethylsulfonyl)-4-methoxybenzene with concentrated HNO₃ at 100°C for 2 hours to introduce nitro groups.
- Step 2: Perform sulfonylation using EtI in methanol under reflux conditions.
Yields can be enhanced by: - Strict temperature control (±2°C) during nitration.
- Using anhydrous solvents to minimize side reactions.
- Purification via recrystallization (e.g., methanol/water mixtures) .
Q. How can the purity and structural identity of this compound be validated?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation (no acute toxicity data available, but treat as hazardous).
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Waste Disposal: Neutralize acidic byproducts (e.g., HNO₃ residues) before disposal .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
Methodological Answer:
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be systematically addressed?
Methodological Answer:
- Dynamic Effects: Check for restricted rotation (e.g., sulfonyl group) using variable-temperature NMR.
- Solvent Polarity: Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
- 2D NMR: Utilize HSQC/HMBC to resolve coupling ambiguities (e.g., assign quaternary carbons) .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices (B3LYP/6-31G*) to identify electrophilic centers.
- Molecular Electrostatic Potential (MESP): Map charge distribution to predict sites for nucleophilic attack (e.g., sulfonyl sulfur) .
Q. How does the electronic nature of substituents influence the compound’s stability under acidic conditions?
Methodological Answer:
- Hammett Studies: Correlate substituent σ values (e.g., methyl = -0.17, sulfonyl = +0.93) with hydrolysis rates.
- UV-Vis Spectroscopy: Monitor degradation kinetics at λ = 260 nm (aromatic π→π* transitions) under varying pH .
Q. What are the challenges in scaling up the synthesis from milligram to gram quantities?
Methodological Answer:
- Heat Management: Use jacketed reactors for exothermic nitration (ΔT >50°C observed in small-scale trials).
- Purification: Switch from column chromatography to fractional crystallization (e.g., ethanol/water) for cost efficiency.
- Byproduct Control: Optimize stoichiometry (e.g., HNO₃:substrate ratio 1.2:1) to minimize dinitro byproducts .
Q. How can the compound serve as a precursor for bioactive analogs (e.g., VEGFR2 inhibitors)?
Methodological Answer:
- Functionalization: Introduce amino groups via catalytic hydrogenation (H₂, Pd/C) of nitro intermediates.
- Structure-Activity Relationship (SAR): Modify the ethylsulfonyl group to alter electron-withdrawing effects and binding affinity .
Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with target proteins.
- Molecular Docking (AutoDock Vina): Simulate binding poses using crystal structures (PDB ID: 3VGF for VEGFR2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
